molecular formula C20H25N7O B6533680 1-(4-tert-butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058232-21-5

1-(4-tert-butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6533680
CAS No.: 1058232-21-5
M. Wt: 379.5 g/mol
InChI Key: BDDAOKIBMWTGOF-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a high-purity chemical compound intended for research and development purposes. This complex molecule features a triazolopyrimidine core structure, a well-known scaffold in medicinal chemistry, substituted with a methyl group and linked to a piperazine ring that is further functionalized with a 4-tert-butylbenzoyl group . This specific arrangement of structural motifs is often associated with potential biological activity, making it a valuable candidate for investigating new therapeutic agents. Compounds within this chemical class are frequently explored in various research areas, including but not limited to, oncology and virology, for their potential to modulate specific biological pathways . The presence of the piperazine and tert-butylbenzoyl groups can influence the compound's solubility and binding affinity, which are critical parameters in drug discovery . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human use. Researchers can access this compound in various quantities to support their experimental needs .

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-20(2,3)15-7-5-14(6-8-15)19(28)27-11-9-26(10-12-27)18-16-17(21-13-22-18)25(4)24-23-16/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDAOKIBMWTGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site. This binding prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. Additionally, the compound has been shown to interact with other proteins involved in cell signaling pathways, such as the PI3K/AKT pathway. By inhibiting these pathways, the compound disrupts cell survival and proliferation, leading to apoptosis. Furthermore, it has been observed to induce changes in gene expression, particularly the downregulation of genes involved in cell proliferation and survival.

Biological Activity

The compound 1-(4-tert-butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{20}H_{24}N_{6}O
  • Molecular Weight : 364.45 g/mol

This compound features a piperazine core substituted with a triazolopyrimidine moiety and a tert-butylbenzoyl group, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have shown effectiveness against various bacterial strains. A study demonstrated that certain piperazine derivatives displayed potent antibacterial activity, suggesting that modifications in the piperazine structure could enhance antimicrobial efficacy .

Antioxidant Activity

The antioxidant properties of related compounds have been explored extensively. In one study, a piperazine derivative demonstrated significant antioxidant activity through DPPH radical scavenging assays. This suggests that structural components similar to those in this compound could also confer antioxidant benefits .

Central Nervous System Effects

Research into the central nervous system (CNS) effects of piperazine derivatives indicates potential anxiolytic and sedative properties. For example, one study reported that a related compound decreased latency to sleep and increased sleep duration in animal models. These findings suggest that the target compound may also possess CNS-modulating effects .

Case Study 1: Antimicrobial Efficacy

A recent investigation into various piperazine derivatives revealed that specific substitutions on the piperazine ring significantly influenced their antibacterial activity. The study highlighted two compounds (7a and 7b) with enhanced binding affinity to bacterial enzymes, resulting in notable inhibition zones against resistant strains .

Case Study 2: Antioxidant Mechanism

In exploring the antioxidant mechanisms of related compounds, researchers found that certain structural features facilitated electron donation to free radicals. This was evidenced by electroanalytical assays showing reduced oxidative stress markers in treated cells .

Summary of Biological Activities

Biological ActivityRelated CompoundsObserved EffectsReferences
AntimicrobialPiperazine derivativesInhibition of bacterial growth
AntioxidantSimilar piperazinesDPPH radical scavenging
CNS EffectsVarious piperazinesAnxiolytic and sedative properties

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares key structural and pharmacological features of the target compound with structurally related triazolo[4,5-d]pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Pharmacological Target Key Features References
1-(4-tert-Butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine C₂₃H₂₈N₇O₂ 434.52 CB2R (hypothesized) High lipophilicity (tert-butyl); potential CNS penetration
RG7774 (CAS 1433361-02-4) C₂₀H₂₈N₈O 396.49 CB2R agonist Pyrrolidin-3-ol substituent; synthetic lead for retinal diseases
(3-Methoxyphenyl){4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}methanone C₂₃H₂₃N₇O₃ 445.48 Unspecified Dual methoxy groups; lower lipophilicity than tert-butyl analogs
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide) C₂₀H₁₄N₆OS 386.43 NADPH oxidase (Nox) inhibitor Benzoxazole and sulfide groups; inhibits ROS production in leukocytes
1-{3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine C₂₂H₁₉F₂N₇O 435.43 Unspecified Difluorobenzoyl group; enhanced electronic effects for target binding

Key Insights:

Substituent-Driven Target Specificity: The tert-butyl group in the target compound contrasts with the methoxy groups in ’s analog, which reduce lipophilicity and may limit blood-brain barrier penetration. VAS2870’s benzoxazole and sulfide substituents direct activity toward Nox enzymes rather than cannabinoid receptors .

Synthetic Complexity :

  • RG7774 () requires an 8-step synthesis, including azide formation and triazole cyclization, whereas the target compound’s tert-butylbenzoyl group may simplify late-stage functionalization .

Pharmacological Implications: CB2R agonists like RG7774 avoid psychotropic effects linked to CB1R activation, making them viable for treating diabetic retinopathy (DR) .

Research Findings and Comparative Data

Binding Affinity and Selectivity:

  • RG7774 : Exhibits IC₅₀ = 12 nM for CB2R with >1,000-fold selectivity over CB1R .
  • VAS2870: Inhibits Nox4 with IC₅₀ = 5 μM, reducing ROS in vascular smooth muscle cells .
  • Target Compound: No direct binding data is available, but molecular docking studies of analogs suggest tert-butyl groups improve hydrophobic interactions in CB2R’s ligand-binding pocket .

Metabolic Stability:

  • The tert-butyl group in the target compound may confer resistance to cytochrome P450-mediated oxidation compared to methoxy-substituted analogs (), which are prone to demethylation .

Preparation Methods

The introduction of the 4-tert-butylbenzoyl group to piperazine is achieved via palladium-mediated cross-coupling. In a representative procedure, 1-bromo-4-tert-butylbenzene reacts with piperazine in the presence of sodium tert-butoxide and dichlorobis(tri-o-tolylphosphine)palladium(II) in anhydrous toluene at 100°C for 3 hours . This method yields 1-(4-tert-butylphenyl)piperazine with a 48.2% yield after column chromatography . Subsequent acylation with 4-tert-butylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) furnishes the 1-(4-tert-butylbenzoyl)piperazine intermediate.

Key Reaction Parameters

ParameterValue
CatalystPdCl₂(P(o-Tol)₃)₂
BaseNaO(t-Bu)
SolventToluene
Temperature100°C
Yield (piperazine intermediate)48.2%

Aza-Wittig Reaction for Triazolopyrimidine Synthesis

The triazolopyrimidine moiety is constructed via an aza-Wittig reaction/heterocyclization sequence. As demonstrated by Fang and Wei, iminophosphorane intermediates react with aromatic isocyanates to form carbodiimides, which undergo nucleophilic addition with piperazine derivatives . Cyclization in the presence of sodium ethoxide yields 1,4-bis[triazolo[4,5-d]pyrimidin-7(6H)-one]piperazines . For the target compound, substituting the piperazine with a methyl group at the triazole position requires methylamine or methylating agents (e.g., methyl iodide) during the cyclization step.

Optimized Conditions for Triazolopyrimidine Formation

ConditionDetail
Cyclization CatalystEtONa
SolventDry ethylene chloride
TemperatureRoom temperature
Yield Range74–93%

Multicomponent One-Pot Synthesis

A one-pot three-component reaction (3-CR) efficiently assembles the triazolopyrimidine scaffold. As reported by Reddi et al., 3-amino-1,2,4-triazole, 3-indolyl-3-oxopropanenitrile, and aromatic aldehydes react in dimethylformamide (DMF) with triethylamine at 120°C . Adapting this method, substitution with a methylated triazole precursor and coupling to 1-(4-tert-butylbenzoyl)piperazine achieves the target compound. The reaction proceeds via Michael addition and intramolecular cyclization, with autoxidation finalizing the pyrimidine ring .

Reaction Optimization Insights

  • Catalyst: Triethylamine (0.25 mol) in DMF .

  • Critical Step: Activation of 3-oxopropanenitrile via hydrogen bonding to enhance electrophilicity .

  • Yield Improvement: Prolonged heating (10 hours) ensures complete cyclization .

Sequential Functionalization of Protected Piperazine

Protection-deprotection strategies enhance regioselectivity. As shown in tert-butyl piperazine-1-carboxylate syntheses , Boc protection of piperazine allows selective acylation at the 4-position. After introducing the 4-tert-butylbenzoyl group, Boc deprotection (e.g., HCl in dioxane) liberates the secondary amine for triazolopyrimidine coupling. This method minimizes side reactions and improves overall yield.

Protection/Deprotection Workflow

  • Protection: Piperazine + Boc anhydride → tert-butyl piperazine-1-carboxylate .

  • Acylation: Boc-protected piperazine + 4-tert-butylbenzoyl chloride → 1-(4-tert-butylbenzoyl)-4-Boc-piperazine.

  • Deprotection: HCl/dioxane → 1-(4-tert-butylbenzoyl)piperazine.

  • Coupling: Reaction with 3-methyltriazolopyrimidine-7-yl chloride.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and complexity:

MethodYield RangeScalabilityComplexity
Palladium coupling 48–50%ModerateHigh (catalyst handling)
Aza-Wittig 74–93%HighModerate
Multicomponent 70–85%LowLow
Protection-deprotection 65–80%HighModerate

Mechanistic Insights and Challenges

  • Regioselectivity in Triazole Formation: Methyl group introduction at the 3-position of the triazole requires careful control of cyclization conditions to avoid regioisomers.

  • Catalyst Sensitivity: Palladium catalysts demand anhydrous conditions and inert atmospheres to prevent deactivation .

  • Side Reactions: Competing acylation at both piperazine nitrogens necessitates stoichiometric control or protective groups .

Q & A

Q. How should researchers handle impurities detected during synthesis?

  • Methodological Answer :
  • Identify Impurities : Use LC-MS to detect byproducts (e.g., dealkylated triazole or hydrolyzed benzoyl groups) .
  • Process Optimization : Introduce scavenger resins (e.g., QuadraSil® MP) to trap Pd/C catalyst residues .
  • Quality Control : Set acceptance criteria (<0.15% for genotoxic impurities per ICH M7 guidelines) .

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